

Solubility of Octogen (HMX) in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **Octogen**

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This technical guide provides a comprehensive overview of the solubility of **octogen** (cyclotetramethylene-tetranitramine, HMX), a powerful high-performance explosive. Understanding the solubility of **octogen** in various organic solvents is critical for its purification, processing, formulation of polymer-bonded explosives (PBXs), and the development of safe handling and dissolution protocols. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Octogen Solubility

Octogen is a white, crystalline solid that is practically insoluble in water but exhibits varying degrees of solubility in organic solvents.^{[1][2][3]} Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the polymorphic form of the HMX. Generally, **octogen** is poorly soluble in most common organic solvents, with good solubility observed in dimethyl sulfoxide (DMSO) and γ -butyrolactone.^[1] It is important to note that solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can form solvates with HMX, which may affect dissolution and precipitation behavior.^{[1][4]}

Quantitative Solubility Data

The following tables summarize the solubility of **octogen** in a range of organic solvents at various temperatures. The data has been collated from multiple sources and presented in

grams of HMX per 100 grams of solvent (g/100g) and as a mole fraction for ease of comparison and application in thermodynamic modeling.

Table 1: Solubility of **Octogen** in Single Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100g solvent)	Solubility (Mole Fraction, x)	Reference
Acetone	25	2.8	-	[4]
Boiling Point	4.2	-	[4]	
20	-	0.0013	[5]	
50	-	0.0084	[5]	
Acetonitrile	25	2.0	-	[4]
Boiling Point	7.3	-	[4]	
25	-	<0.0052	[5]	
75	-	0.0085	[5]	
2-Butanone	25	-	<0.0052	[5]
Butyl Acetate	20	0.730	-	[6]
γ-Butyrolactone	25	12	-	[4]
60	20	-	[4]	
80	35	-	[4]	
25	-	0.0381	[5]	
85	-	0.0755	[5]	
Cyclohexanone	25	1.0	-	[4]
80	8.9	-	[4]	
Dimethylformamide (DMF)	-	Forms Solvate	-	[1][4]
Dimethyl Sulfoxide (DMSO)	25	57	-	[4]
60	68	-	[4]	

80	89	-	[4]	
25	-	0.0737	[5]	
85	-	0.1576	[5]	
Ethyl Acetate	25	-	<0.0052	[5]
49.3	-	0.00134	[5]	
65.3	-	0.00232	[5]	
Hexamethylphosphoramide	25	1.4	-	[4]
60	3.7	-	[4]	
N-Methylpyrrolidone (NMP)	-	Forms Solvate	-	[1][4]
Nitromethane	20	0.024	-	[6]
60	0.071	-	[6]	
Pyridine	25	-	<0.0052	[5]
85	-	0.0081	[5]	

Table 2: Solubility of **Octogen** in a Binary Solvent Mixture

Solvent Mixture (w/w)	Temperature (°C)	Solubility (g/100g solvent)	Reference
γ-Butyrolactone / DMSO (73/27)	25	26	[4]

Experimental Protocols for Solubility Determination

The accurate determination of **octogen** solubility is crucial for research and development. Several experimental methods are employed, with the choice of method often depending on

the solvent system, temperature range, and available equipment. Two common methods are the gravimetric method and the laser monitoring technique.

Gravimetric Method

The traditional gravimetric method is a robust and widely used technique for determining solubility.

Methodology:

- Sample Preparation: A known excess of **octogen** is added to a sealed vessel containing a precise mass of the solvent.
- Equilibration: The mixture is agitated at a constant, controlled temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The saturated solution is carefully filtered to remove any undissolved **octogen**. The filtration is often performed at the equilibration temperature to prevent precipitation or further dissolution.
- Solvent Evaporation: A known mass of the clear, saturated filtrate is collected, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the **octogen**).
- Mass Determination: The mass of the remaining dry **octogen** is measured using an analytical balance.
- Calculation: The solubility is calculated as the mass of the dissolved **octogen** per mass of the solvent.

Laser Monitoring Observation Technique

This is a synthetic method where the disappearance of the solid phase in a solid-liquid mixture is observed.

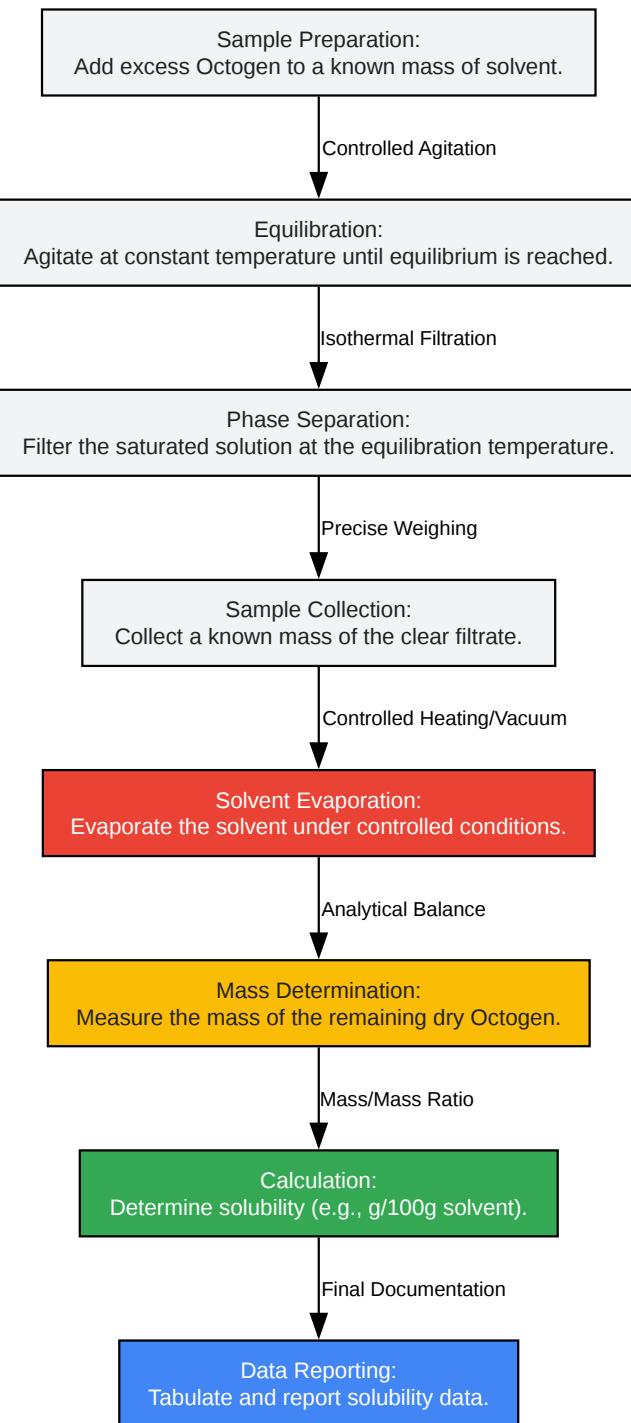
Methodology:

- Sample Preparation: A series of samples with known compositions of **octogen** and the solvent are prepared in sealed vials.
- Heating and Observation: The samples are placed in a temperature-controlled apparatus equipped with a laser and a light detector. The temperature is slowly increased while the samples are agitated.
- Clear Point Detection: The point at which the last solid particle of **octogen** dissolves, resulting in a clear solution, is detected by a sharp increase in light transmission. This temperature is recorded as the dissolution temperature for that specific composition.
- Data Correlation: By repeating this process for samples with different compositions, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **octogen** using the gravimetric method.

Workflow for Gravimetric Solubility Determination of Octogen

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Caption: Gravimetric method workflow for **octogen** solubility.

Conclusion

The solubility of **octogen** in organic solvents is a fundamental property that underpins many of its applications and manufacturing processes. While generally having low solubility, specific solvents like DMSO and γ -butyrolactone, as well as solvent mixtures, can be effective. The choice of solvent and operating temperature is critical for achieving desired dissolution outcomes. The experimental protocols outlined provide a basis for the accurate and reproducible determination of **octogen** solubility, which is essential for the continued research and development of materials containing this energetic compound.

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